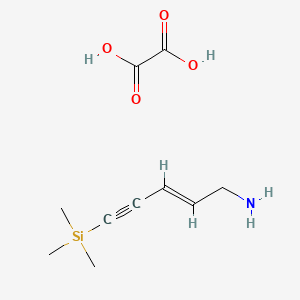
(E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate is a chemical compound that features a trimethylsilyl group attached to a pent-2-en-4-yn-1-amine backbone, with an oxalate counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate typically involves the following steps:
Formation of the Pent-2-en-4-yn-1-amine Backbone: This can be achieved through a series of reactions starting from simple alkyne and alkene precursors.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via silylation reactions, often using reagents such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Formation of the Oxalate Salt: The final step involves the reaction of the amine with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines.
Wissenschaftliche Forschungsanwendungen
(E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A compound with a similar structural motif but different functional groups.
Trimethylsilyl Esters of Phosphorus(III) Acids: Compounds that share the trimethylsilyl group but have different core structures.
Uniqueness
(E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate is unique due to its combination of a trimethylsilyl group with a pent-2-en-4-yn-1-amine backbone. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H17NO4Si |
|---|---|
Molekulargewicht |
243.33 g/mol |
IUPAC-Name |
oxalic acid;(E)-5-trimethylsilylpent-2-en-4-yn-1-amine |
InChI |
InChI=1S/C8H15NSi.C2H2O4/c1-10(2,3)8-6-4-5-7-9;3-1(4)2(5)6/h4-5H,7,9H2,1-3H3;(H,3,4)(H,5,6)/b5-4+; |
InChI-Schlüssel |
YRHRNDKTAMKYRR-FXRZFVDSSA-N |
Isomerische SMILES |
C[Si](C)(C)C#C/C=C/CN.C(=O)(C(=O)O)O |
Kanonische SMILES |
C[Si](C)(C)C#CC=CCN.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


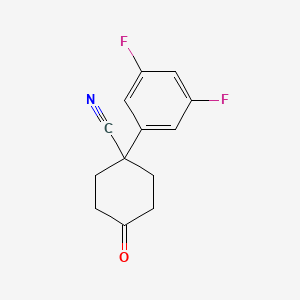
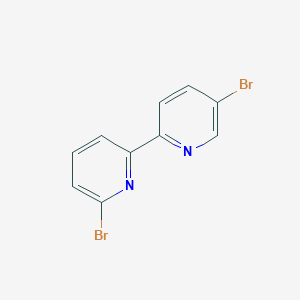
![Isothiazolo[4,5-D]pyrimidine](/img/structure/B15245150.png)
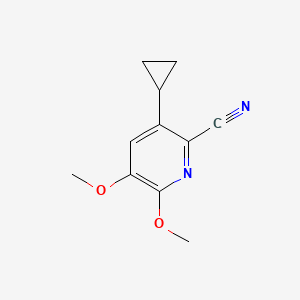

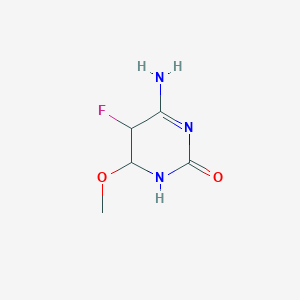
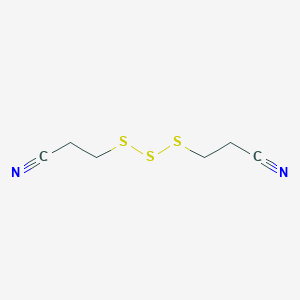


![3-Ethoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B15245212.png)
![methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate](/img/structure/B15245213.png)
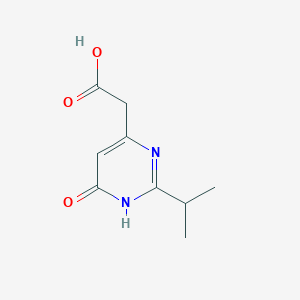
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;sulfate](/img/structure/B15245236.png)
![2-[3-(2,6-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B15245238.png)
